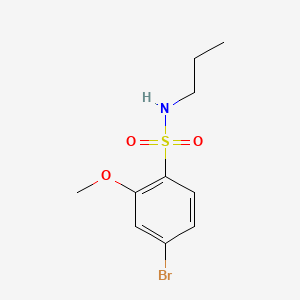
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione, also known as 2,5-dimethyl-1,4-benzoquinone, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzoquinone, characterized by the presence of two methyl groups at the 2 and 6 positions of the cyclohexadiene ring. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione can be synthesized through the oxidation of 2,6-dimethylphenol using oxygen in the presence of copper(I) or copper(II) compounds. The reaction typically requires 0.01 to 0.02 molar equivalents of the copper compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled oxidation of 2,6-dimethylphenol, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Higher-order quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: Studied for its potential antioxidant properties and its role in biological redox processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinone-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of other chemicals
作用机制
The mechanism of action of 2,6-dimethyl-2,5-cyclohexadiene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. It interacts with molecular targets such as enzymes involved in oxidative stress and redox signaling pathways. The methyl groups at the 2 and 6 positions influence its reactivity and stability, enhancing its effectiveness in various applications .
相似化合物的比较
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: Similar structure but with different substitution patterns.
2,6-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of methyl groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Contains tert-butyl groups instead of methyl groups.
Uniqueness
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other benzoquinone derivatives. This makes it particularly useful in applications requiring robust redox mediators and stable intermediates .
属性
CAS 编号 |
14071-93-3 |
|---|---|
分子式 |
PYb |
分子量 |
0 |
同义词 |
4-(3-Methyl-2(3H)-benzothiazolylidene)hydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1172145.png)





